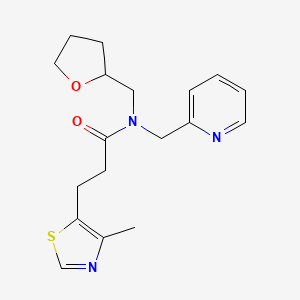
3-(4-methyl-1,3-thiazol-5-yl)-N-(2-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methyl-1,3-thiazol-5-yl)-N-(2-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)propanamide is a chemical compound that has been studied in various contexts due to its interesting chemical and physical properties.
Synthesis Analysis
The synthesis of similar compounds typically involves complex organic reactions. For instance, compounds like 4-(1,2,5,6-tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines have been synthesized due to their dopaminergic properties, indicating a detailed synthesis process (Jaen et al., 1990). Another study discussed the synthesis of N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides having a 1-methyl-1H-tetrazol-5-ylthio moiety, showing the intricacies involved in creating such compounds (Ueda et al., 1991).
Molecular Structure Analysis
Studies on similar compounds, like bi-heterocyclic propanamides, have been confirmed through spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and EI-MS (Abbasi et al., 2020). These techniques are essential in determining the molecular structure of complex organic compounds.
Chemical Reactions and Properties
Research on compounds with similar structural features, such as N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, often includes their reaction mechanisms and chemical properties, which are analyzed through various spectral data (Manolov et al., 2021).
Physical Properties Analysis
The physical properties of similar compounds, like crystal structure and herbicidal activity of certain propanamides, have been studied, indicating the importance of understanding their physical characteristics (Liu et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of similar compounds, are often explored through experimental and theoretical methods. For instance, studies on N-(dimethylamino)methylidene derivatives have involved molecular docking and bioassay studies (Al-Hourani et al., 2016).
科学的研究の応用
Synthetic Approaches and Chemical Properties
Research has focused on developing efficient synthetic routes for thiazole derivatives, demonstrating the versatility of microwave-assisted synthesis in producing novel compounds with potential biological activities. For instance, microwave-assisted synthesis has been used to create novel pyrido[3,2-f][1,4]thiazepines, offering better yields in shorter times compared to traditional methods. Such synthetic advancements highlight the chemical reactivity and versatility of thiazole derivatives for further applications in medicinal chemistry and materials science (Rasha A. M. Faty, M. Youssef, A. Youssef, 2011).
Biological Activities and Potential Therapeutic Applications
Derivatives of the mentioned compound have been explored for their antimicrobial, anticancer, and enzyme inhibition activities. For example, thiazole derivatives have shown promise in antimicrobial activity against various pathogens, indicating their potential as leads for developing new antimicrobial agents. Additionally, the exploration of these compounds in anticancer research has provided insights into their cytotoxic effects against cancer cell lines, suggesting their utility in designing new anticancer therapies. The synthesis and evaluation of thiazole derivatives for their antimicrobial and cytotoxic activities underscore the ongoing interest in these compounds for therapeutic applications (Sam Dawbaa, A. Evren, Z. Cantürk, L. Yurttaş, 2021).
特性
IUPAC Name |
3-(4-methyl-1,3-thiazol-5-yl)-N-(oxolan-2-ylmethyl)-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-14-17(24-13-20-14)7-8-18(22)21(12-16-6-4-10-23-16)11-15-5-2-3-9-19-15/h2-3,5,9,13,16H,4,6-8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPYJAFBLCZAHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)N(CC2CCCO2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methyl-1,3-thiazol-5-yl)-N-(2-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-phenyl-4-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}-2-piperazinone](/img/structure/B5544305.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5544306.png)
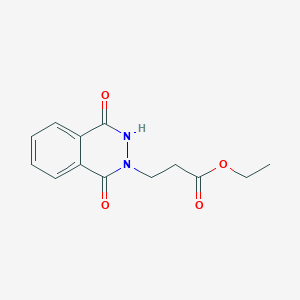
![4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}morpholine](/img/structure/B5544319.png)

![N-(3-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B5544330.png)
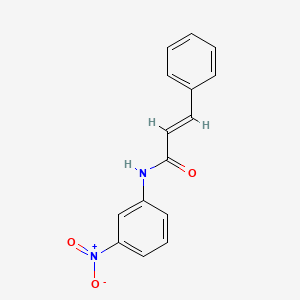
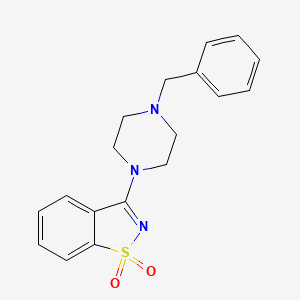

![4-(1H-naphtho[2,3-d]imidazol-2-yl)aniline](/img/structure/B5544349.png)
![2-cyclopropyl-N-[3-(methylthio)phenyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5544353.png)
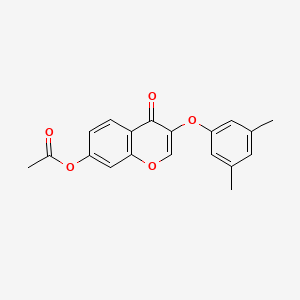
![N-(2-furylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5544375.png)
![4-[(2-thienylmethylene)amino]benzenesulfonamide](/img/structure/B5544386.png)